![molecular formula C8H12ClNO B1429982 [3-(Methylamino)phenyl]methanol hydrochloride CAS No. 1423031-43-9](/img/structure/B1429982.png)

[3-(Methylamino)phenyl]methanol hydrochloride

Overview

Description

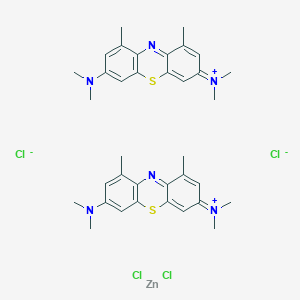

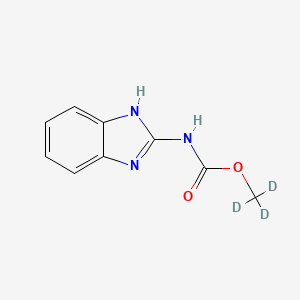

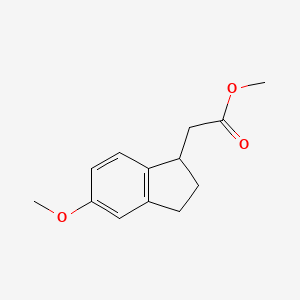

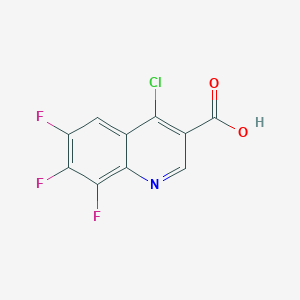

“[3-(Methylamino)phenyl]methanol hydrochloride” is a chemical compound with the CAS Number: 1423031-43-9 . It has a molecular weight of 173.64 and its IUPAC name is [3-(methylamino)phenyl]methanol hydrochloride .

Molecular Structure Analysis

The InChI code for “[3-(Methylamino)phenyl]methanol hydrochloride” is 1S/C8H11NO.ClH/c1-9-8-4-2-3-7(5-8)6-10;/h2-5,9-10H,6H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“[3-(Methylamino)phenyl]methanol hydrochloride” is a powder . and is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Laquinimod Synthesis and Mechanistic Insights :

- The compound plays a role in the synthesis of laquinimod, a drug under clinical trials for multiple sclerosis. Its involvement in the aminolysis reaction of ester, leading to laquinimod, underlines its significance in drug synthesis. The study also delves into the reaction mechanism, highlighting the intramolecular proton transfer processes (Jansson et al., 2006).

Role in N-Methylation of Amines :

- The compound is implicated in the selective N-methylation of amines. A study demonstrates its use in a clean, cost-effective method using methanol as both C1 synthon and H2 source. This highlights its role in enhancing synthetic methodologies for producing various chemical products (Sarki et al., 2021).

Catalysis in Methanolysis Reactions :

- Its involvement in the La3+-promoted methanolysis of S-aryl methylphosphonothioates showcases its utility in catalytic processes. This also indicates its potential application in methodologies for decontaminating toxic substances like VX byproducts (Dhar et al., 2011).

Methanol Synthesis and Utility in Energy Technologies :

- Methanol, closely associated with the compound , serves as a foundational block for constructing more complex chemical structures. It's also recognized for its role in reducing CO2 emissions and its application in energy technologies like fuel cells, highlighting the broader implications of research involving [3-(Methylamino)phenyl]methanol hydrochloride in sustainable energy solutions (Dalena et al., 2018).

Fluoxetine Hydrochloride Synthesis :

- The compound is instrumental in the synthesis of fluoxetine hydrochloride, a widely used antidepressant. Its involvement in the reaction pathway, from acetophenone to the final product, underscores its importance in pharmaceutical manufacturing (Zhou Xue-qin, 2008).

Biological Conversion of Methanol to Specialty Chemicals :

- It's involved in the engineering of E. coli for converting methanol into valuable metabolites, showcasing its potential in biotechnological applications and the synthesis of specialty chemicals (Whitaker et al., 2017).

Safety And Hazards

properties

IUPAC Name |

[3-(methylamino)phenyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9-8-4-2-3-7(5-8)6-10;/h2-5,9-10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZJTEDXBNWQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Methylamino)phenyl]methanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)